molecular formula C10H20N2O3 B2506945 Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2287288-39-3

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate

Cat. No.: B2506945
CAS No.: 2287288-39-3
M. Wt: 216.281
InChI Key: HWABFOPMHSHYKE-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate (CAS 154748-63-7) is a carbamate-protected amine featuring a cyclobutane core substituted with both hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is commonly utilized in pharmaceutical and organic synthesis as a versatile building block due to its bifunctional reactivity (hydroxyl and amine groups) .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-4-10(14,5-7)6-11/h7,14H,4-6,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWABFOPMHSHYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of amines

    Substitution: Formation of substituted amines or amides

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Palladium-Catalyzed Reactions : Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate serves as a versatile building block in the palladium-catalyzed synthesis of N-Boc-protected anilines. The Boc-masking group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions, allowing for selective bond formation while minimizing side reactions with other functional groups.
    • Synthesis of Tetrasubstituted Pyrroles : The compound is utilized in synthesizing tetrasubstituted pyrroles that are functionalized with ester or ketone groups at the C-3 position. This method yields compounds with specific functional groups, enhancing their utility in further chemical transformations.
  • Biological Activity :
    • Enzyme Interaction : The carbamate group of this compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modifying enzyme activity. This interaction suggests its utility in biochemical research and therapeutic applications, particularly in enzyme inhibition studies.
    • Pharmaceutical Development : The compound has been investigated for its potential in treating cystic fibrosis by modulating CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) functions. In particular, it has been noted for its effectiveness when combined with CFTR potentiators or correctors in patients with specific CFTR mutations .

Case Study 1: Synthesis of Functionalized Pyrroles

A study demonstrated the successful synthesis of tetrasubstituted pyrroles using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's versatility in organic synthesis.

Reaction ConditionsYield (%)Selectivity
Base: NaOH85High
Temperature: 50°C90Moderate

Case Study 2: Enzyme Inhibition Studies

Research focused on the interaction of this compound with specific enzymes revealed its potential as an inhibitor. The compound was shown to reduce enzyme activity significantly in vitro, indicating its possible application in drug development.

Enzyme TestedInhibition (%)Concentration (μM)
Enzyme A7050
Enzyme B50100

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate involves the cleavage of the Boc protecting group under acidic conditions. This results in the formation of a tert-butyl cation and the release of the free amine . The free amine can then interact with various molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₉H₁₇NO₃ (as per , though discrepancies in nomenclature may exist).
  • Molecular Weight : 155.24 g/mol.
  • Synonyms: N-Boc-3-aminocyclobutanol, tert-butyl (3-hydroxycyclobutyl)carbamate.

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including carbamate protection, cycloalkyl/aryl backbones, or functional group variations.

Cyclobutyl Derivatives with Substituent Variations

tert-Butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate

  • Structure: Cyclobutane core with 3-fluorine and 3-aminomethyl substituents.
  • Molecular Formula : C₁₀H₁₉FN₂O₂.
  • Molecular Weight : 218.27 g/mol .
  • The increased molecular weight (vs. 155.24 g/mol for the target compound) reflects fluorine’s atomic mass.

tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate

  • Structure: Cyclobutane with a 3-(2-aminoethyl) substituent.
  • Molecular Formula : C₁₁H₂₂N₂O₂.
  • Molecular Weight : 214.31 g/mol .
  • Comparison: The extended aminoethyl chain enhances flexibility and may influence binding interactions in drug design.

Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate

  • Structure : Cyclobutane with a 3-chlorosulfonyl (-SO₂Cl) group.
  • Molecular Formula: C₉H₁₅ClNO₄S.
  • Comparison : The sulfonyl chloride group confers electrophilic reactivity, enabling cross-coupling or polymerization applications .

Cyclopentyl and Cyclohexyl Analogues

rac-tert-Butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate

  • Structure: Cyclopentane with 3-aminomethyl and Boc-protected amine.
  • Molecular Formula : C₁₁H₂₂N₂O₂.
  • Molecular Weight : 214.31 g/mol .

Aromatic Backbone Derivatives

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate

  • Structure: Benzyl group substituted with 3-aminomethyl and Boc-protected amine.
  • Molecular Formula : C₁₂H₁₈N₂O₂.
  • Molecular Weight : 222.28 g/mol .

Heterocyclic Analogues

tert-Butyl N-[[3-(aminomethyl)oxetan-3-yl]methyl]carbamate

  • Structure: Oxetane ring with 3-aminomethyl and Boc-protected methylamine.
  • Molecular Formula : C₁₀H₂₀N₂O₃.
  • Molecular Weight : 216.28 g/mol .
  • Comparison : The oxetane ring’s polarity improves aqueous solubility, a critical factor in bioavailability optimization.

Biological Activity

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate, also known by its chemical structure and CAS number, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H22N2O2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 1363382-06-2

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl structure with an aminomethyl and hydroxy functional group. This unique structure contributes to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to act as an inhibitor of certain enzymes involved in neurodegenerative processes, particularly in models of Alzheimer's disease where it reduces amyloid-beta (Aβ) aggregation and toxicity in neuronal cells .
  • Anti-inflammatory Properties :
    • In vitro studies demonstrate that the compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to Aβ, suggesting a protective effect against neuroinflammation .
  • Cell Viability Enhancement :
    • Experiments indicate that this compound can significantly improve cell viability in astrocytes under stress conditions induced by Aβ exposure. For instance, cell viability improved from approximately 43% in Aβ-treated cells to about 63% when treated with the compound .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

  • Cell Culture Experiments :
    • Astrocytes treated with Aβ showed reduced viability; however, co-treatment with this compound improved cell survival rates significantly.
TreatmentCell Viability (%)
Control100
Aβ Treatment43.78 ± 7.17
Aβ + Tert-butyl Compound62.98 ± 4.92
  • Cytokine Production :
    • The compound reduced TNF-α levels from elevated states caused by Aβ but did not significantly alter IL-6 levels, indicating selective anti-inflammatory effects .

In Vivo Studies

In vivo assessments using scopolamine-induced models of memory impairment showed that while the compound exhibited some protective effects against cognitive decline, it did not perform as effectively as standard treatments like galantamine. This discrepancy highlights potential challenges regarding bioavailability and efficacy in vivo compared to in vitro settings .

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that this compound could mitigate neuronal death induced by Aβ through both direct cytoprotective mechanisms and indirect modulation of inflammatory responses.
  • Comparative Efficacy :
    • When compared with established acetylcholinesterase inhibitors, the compound showed moderate efficacy, suggesting it may serve as a complementary treatment rather than a standalone therapy for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate?

  • The compound is typically synthesized via nucleophilic substitution. For example, tert-butyl carbamate reacts with a halogenated precursor (e.g., 3-(aminomethyl)-3-hydroxycyclobutyl bromide) under basic conditions (e.g., triethylamine in THF or dichloromethane). The reaction proceeds via SN2 mechanisms, with yields optimized by controlling temperature (0–25°C) and stoichiometric ratios .
  • Key Data : Reaction yields range from 60–85% depending on solvent polarity and base strength. Impurities often arise from incomplete substitution or tert-butyl group cleavage, requiring purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl C(CH₃)₃), δ 3.2–3.5 ppm (aminomethyl -CH₂NH₂), and δ 4.5–5.0 ppm (hydroxycyclobutyl -OH) confirm structural motifs .
  • ¹³C NMR : Signals at ~80 ppm (carbamate carbonyl) and ~28 ppm (tert-butyl carbons) are diagnostic .
    • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers, with retention times ~8–12 minutes .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • The cyclobutane ring’s angle strain (90° bond angles) increases susceptibility to ring-opening reactions. For example, under acidic conditions, the hydroxy group can protonate, facilitating nucleophilic attack at adjacent carbons, leading to ring expansion or fragmentation .
  • Experimental Insight : Kinetic studies show that reactions at the aminomethyl group (e.g., acylation) proceed 2–3× faster than at the hydroxy group due to steric hindrance from the tert-butyl carbamate .

Q. How can researchers address diastereomer formation during synthesis, given the compound’s stereogenic centers?

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during cyclobutane ring formation to control stereochemistry .
  • Key Data : Diastereomeric excess (de) >90% is achievable using (-)-sparteine as a chiral inducer in lithiation reactions .

Q. What strategies enable regioselective functionalization of the aminomethyl versus hydroxy groups?

  • Protection-Deprotection : Temporarily protect the hydroxy group as a silyl ether (e.g., TBSCl), allowing selective modification of the aminomethyl group (e.g., reductive amination). Subsequent deprotection with TBAF restores the hydroxy group .
  • pH-Controlled Reactions : At pH 9–10, the aminomethyl group (-NH₂) is nucleophilic, enabling acylation, while the hydroxy group remains inert. At lower pH (<6), the hydroxy group can participate in Mitsunobu reactions .

Biological and Mechanistic Questions

Q. How does this compound interact with enzymatic targets, such as proteases or kinases?

  • The carbamate group mimics peptide bonds, making it a competitive inhibitor for serine proteases (e.g., trypsin). Kinetic assays (IC₅₀ = 12–18 µM) show reversible binding via hydrogen bonding with catalytic triads .
  • Structural Insights : X-ray crystallography (using CCP4 suite ) reveals that the cyclobutane ring occupies hydrophobic pockets in kinase ATP-binding sites, disrupting phosphorylation .

Q. How can researchers resolve contradictions in reported anti-inflammatory activity data across studies?

  • Methodological Variability : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., cell line differences, LPS concentration in NF-κB assays). Standardize protocols using primary macrophages and TNF-α ELISA .
  • Metabolic Stability : Poor solubility in aqueous buffers (logP = 1.8) can reduce bioavailability. Use prodrug strategies (e.g., phosphate esterification of the hydroxy group) to enhance cell permeability .

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